molecular formula C9H17NO B1661903 1-(Azocan-1-yl)ethan-1-one CAS No. 99875-26-0

1-(Azocan-1-yl)ethan-1-one

Cat. No. B1661903
CAS RN: 99875-26-0
M. Wt: 155.24 g/mol
InChI Key: TZFKYUXRORVYQV-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)ethan-1-one, also known as 1-azacycloheptan-1-one or caprolactam oxide, is a cyclic organic compound with the molecular formula C6H9NO. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of 1-(Azocan-1-yl)ethan-1-one is not well understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body. It has been shown to have anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

1-(Azocan-1-yl)ethan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

1-(Azocan-1-yl)ethan-1-one has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it has a relatively low toxicity compared to other organic compounds. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-(Azocan-1-yl)ethan-1-one. One direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to further investigate its mechanism of action and its effects on different enzymes and receptors in the body. Additionally, research can be done to optimize the synthesis method and improve the yield of the reaction.

Scientific Research Applications

1-(Azocan-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various pharmaceuticals such as anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.

properties

IUPAC Name

1-(azocan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(11)10-7-5-3-2-4-6-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKYUXRORVYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540544
Record name 1-(Azocan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azocan-1-yl)ethan-1-one

CAS RN

99875-26-0
Record name 1-(Azocan-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of heptamethyleneimine (5.56 ml; 44 mmol) and triethylamine (6.13 ml; 44 mmol) in tetrahydrofuran (20 ml) under nitrogen at 0° C. was added dropwise a solution of acetyl chloride (3.13 ml; 44 retool) in tetrahydrofuran (20 ml). The reaction mixture was then warmed to room temperature and stirred for 1 hr. The resulting solid was filtered off and washed thoroughly with ether. The filtrate was evaporated in vacuo to give an orange oil. Distillation in vacuo gave the title compound (D9).
[Compound]
Name
heptamethyleneimine
Quantity
5.56 mL
Type
reactant
Reaction Step One
Quantity
6.13 mL
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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